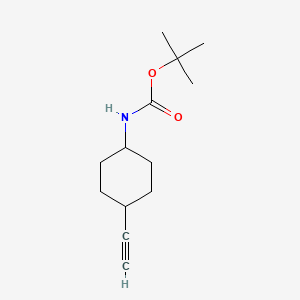

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Beschreibung

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound is systematically named tert-butyl N-(4-ethynylcyclohexyl)carbamate according to IUPAC rules. Key synonyms include:

- trans-1-(Boc-amino)-4-ethynylcyclohexane

- tert-Butyl trans-4-ethynylcyclohexanecarbamate

- N-Boc-4-ethynylcyclohexanamine.

These names reflect its structural features: a tert-butoxycarbonyl (Boc) carbamate group, a trans-configured cyclohexane ring, and an ethynyl (-C≡CH) substituent.

Molecular Formula and Weight

The molecular formula is C$${13}$$H$${21}$$NO$$_{2}$$ , with a molecular weight of 223.31 g/mol . The formula accounts for:

- 13 carbon atoms (including the Boc group and ethynyl moiety)

- 21 hydrogen atoms

- 1 nitrogen atom (from the carbamate)

- 2 oxygen atoms (from the carbamate carbonyl and ether).

Structural Characteristics

Cyclohexane Ring Conformation (Trans Isomerism)

The cyclohexane ring adopts a chair conformation with the ethynyl and carbamate groups in trans-1,4 positions . Key conformational features include:

The trans-1,4 arrangement ensures no gauche interactions between substituents, enhancing thermodynamic stability compared to cis isomers.

Functional Group Analysis (Carbamate and Ethynyl Moieties)

Carbamate Group (Boc Protection)

- Structure : Comprises a carbonyl group (C=O) linked to a tert-butoxy (OC(C$$3$$)$$3$$) moiety and the cyclohexyl amine.

- Role : Serves as a protective group for amines, preventing undesired reactions during synthetic steps.

- Stability : Resists hydrolysis under basic conditions but cleaves under acidic conditions (e.g., trifluoroacetic acid).

Ethynyl Group (-C≡CH)

- Hybridization : The sp-hybridized carbon enables linear geometry and participation in click chemistry (e.g., Huisgen cycloaddition).

- Reactivity :

Spatial Arrangement

Structural Comparison of Functional Groups

| Feature | Carbamate Group | Ethynyl Group |

|---|---|---|

| Bond angles | ~120° (trigonal planar at carbonyl) | 180° (linear sp-hybridization) |

| Key reactions | Acidolysis, nucleophilic substitution | Cycloaddition, metal-catalyzed coupling |

| Role in synthesis | Amine protection | Cross-coupling site |

This structural duality makes the compound valuable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-ethynylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTBBJYAWNVCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS No. 239074-29-4) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 2.72 |

| Solubility | High GI absorption |

| BBB Permeant | Yes |

The presence of specific functional groups contributes to its biological activity, particularly in terms of permeability and interaction with biological membranes.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with enzymes and receptors involved in metabolic processes.

Pharmacological Studies

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it was tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations.

- Anti-inflammatory Effects : Research has indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing promising results in inhibiting cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting strong antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

Another case study explored the anti-inflammatory effects of the compound in a rat model of induced arthritis. The treatment group showed a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound:

- Absorption and Distribution : The compound is highly bioavailable with a favorable absorption profile, making it suitable for oral administration.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, but further research is needed to fully elucidate its metabolic pathways.

- Toxicity Assessment : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity, making it a candidate for further development in pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

One of the most promising applications of tert-butyl trans-4-ethynylcyclohexylcarbamate is in the field of anticancer research. It has been investigated for its potential as a CDK9 kinase inhibitor, which plays a critical role in cancer cell proliferation. A patent (CA 2905935) describes compounds similar to this compound that exhibit inhibitory effects on CDK9, suggesting its potential use in cancer therapies .

2. Drug Development

The compound's structure allows it to act as a versatile building block in drug development. Its ability to form stable derivatives can be exploited to create new pharmaceuticals targeting various biological pathways. For instance, modifications of the compound have been utilized in synthesizing other biologically active molecules .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be employed in the palladium-catalyzed coupling reactions to synthesize more complex structures such as tetrasubstituted pyrroles and N-Boc protected anilines . This versatility makes it valuable in synthetic organic chemistry.

2. Functionalization of Cycloalkanes

The presence of the ethynyl group allows for further functionalization of cycloalkanes, which can lead to the development of novel materials with specific properties. This functionalization is crucial for creating compounds with tailored characteristics for industrial applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, supporting its potential as a therapeutic agent .

Case Study 2: Synthesis of N-Boc Protected Anilines

In another study, researchers successfully employed this compound in a room-temperature synthesis process for N-Boc protected anilines from aryl bromides. This method demonstrated improved yields and reduced reaction times compared to traditional methods, highlighting its efficiency in organic synthesis .

Data Tables

| Compound Name | Application Area |

|---|---|

| tert-butyl carbamate | Organic synthesis |

| tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Anticancer research |

| tert-butyl (trans-4-hydroxymethyl)cyclohexylcarbamate | Drug development |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of tert-butyl trans-4-ethynylcyclohexylcarbamate differ in the substituent at the 4-position of the cyclohexane ring. These variations dictate their chemical behavior and utility:

Physicochemical Properties

While direct data on this compound is unavailable, analogs provide benchmarks:

tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (CAS 239074-29-4) :

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) :

The ethynyl analog likely exhibits lower solubility in polar solvents due to its alkyne group, contrasting with the hydroxymethyl derivative’s moderate polarity.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Boc-protected trans-4-substituted cyclohexylcarbamates are critical in synthesizing kinase inhibitors and GPCR-targeting drugs. For example, tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate (CAS 558442-80-1) is a precursor for bioactive amines .

Materials Science :

Ethynyl-containing derivatives are employed in metal-organic frameworks (MOFs) and dendrimer synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .Comparative Stability : The Boc group in all analogs ensures stability during acidic/basic conditions, but the ethynyl group may introduce sensitivity to strong oxidizing agents compared to hydroxymethyl or bromomethyl groups .

Vorbereitungsmethoden

Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate Intermediate

One common precursor is tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, which can be prepared from the corresponding azide via reduction and Boc protection.

Azide Reduction and Boc Protection : The azide intermediate is dissolved in tetrahydrofuran (THF) at room temperature. Triphenylphosphine and water are added, and the mixture is stirred at 80 °C for 1.5 hours to reduce the azide to the amine. After solvent removal, liquid-liquid extraction is performed to isolate the amine. The crude amine is then purified by crystallization, yielding the Boc-protected amine in approximately 53% yield.

| Step | Reagents and Conditions | Yield |

|---|---|---|

| Azide reduction | Triphenylphosphine, water, THF, 80 °C, 1.5 h | 53% |

| Workup | Extraction with HCl, NaOH, ethyl acetate | — |

| Purification | Crystallization with hexane | — |

Introduction of Ethynyl Group

The ethynyl group at the 4-position is introduced typically by coupling reactions involving terminal alkynes and suitable cyclohexyl intermediates.

Copper(I)-Catalyzed Coupling : A procedure involves reacting aldehyde and amine precursors with terminal alkynes in the presence of copper(I) bromide as a catalyst, under inert atmosphere in toluene at 60–90 °C for 24–48 hours. Molecular sieves are used to maintain anhydrous conditions. The reaction mixture is filtered and purified by silica gel chromatography or preparative HPLC to isolate the ethynyl-substituted carbamate.

| Parameter | Details |

|---|---|

| Catalyst | Copper(I) bromide (3 equivalents) |

| Solvent | Toluene |

| Temperature | 60–90 °C |

| Time | 24–48 hours |

| Atmosphere | Nitrogen, inert |

| Additives | Activated 4Å molecular sieves |

- Yield : Yields reported are in the range of 78–84% for similar carbamate derivatives with ethynyl substituents.

Boc Protection of Amines

The Boc-protection step involves reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate in a biphasic mixture of THF and water at 0–20 °C.

Procedure : The amine is dissolved in THF and water, cooled to 0 °C, and Boc2O is added dropwise. The mixture is stirred for 2 hours at room temperature, followed by extraction and purification via silica gel chromatography. The yield for this step is approximately 45%.

| Step | Reagents and Conditions | Yield |

|---|---|---|

| Boc protection | Boc2O, NaHCO3, THF/water, 0–20 °C, 2 h | 45% |

| Purification | Silica gel chromatography (cyclohexane/ethyl acetate 92:8) | — |

Summary Table of Preparation Steps

| Step Number | Reaction Type | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Azide reduction to amine | Triphenylphosphine, water, THF, 80 °C, 1.5 h | 53% | Purification by crystallization |

| 2 | Copper-catalyzed coupling | CuBr, toluene, 60–90 °C, 24–48 h, inert atmosphere | 78–84% | Molecular sieves used |

| 3 | Boc protection | Boc2O, NaHCO3, THF/water, 0–20 °C, 2 h | 45% | Purification by silica gel column |

Research Findings and Considerations

The stereochemistry of the cyclohexyl ring is preserved throughout the synthesis by using trans-substituted intermediates and mild reaction conditions.

Copper(I)-catalyzed coupling is effective for introducing the ethynyl group with high selectivity and yield.

Boc protection is a standard method for amine protection, and the reaction conditions are optimized to minimize side reactions and maximize yield.

Purification techniques such as crystallization and chromatography are critical to isolate the pure product due to the complexity of intermediates.

The entire synthetic route is amenable to scale-up, given the use of common reagents and relatively mild conditions.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl trans-4-ethynylcyclohexylcarbamate, and how does stereochemistry influence the reaction pathway?

The synthesis typically involves functionalization of a cyclohexane scaffold. A key step is the introduction of the ethynyl group via Sonogashira coupling or alkyne alkylation, followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents. Stereochemical control is critical: trans-configuration can be achieved by leveraging steric hindrance during cyclohexane ring functionalization or via selective reduction of intermediates (e.g., using catalytic hydrogenation with stereoselective catalysts) . Purification often employs column chromatography or recrystallization, monitored by HPLC for enantiomeric excess .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and trans-configuration.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC with chiral columns to assess enantiopurity.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment .

Q. What safety precautions are recommended when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as carbamates may release irritants (e.g., isocyanates) under decomposition.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Avoid open flames due to potential flammability of ethynyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize reaction conditions for this compound synthesis?

Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent selection (e.g., dichloromethane vs. THF) and catalyst choice (e.g., Pd vs. Cu for coupling reactions). Explicit solvent models are critical to account for solvation effects on stereoselectivity .

Q. What strategies resolve contradictions in reaction yields reported for this compound derivatives?

Contradictions often arise from:

- Substrate purity : Trace impurities (e.g., residual amines) can deactivate catalysts. Pre-purify intermediates via flash chromatography.

- Moisture sensitivity : Use anhydrous conditions and molecular sieves for moisture-prone steps (e.g., Boc protection).

- Catalyst loading : Optimize metal-ligand ratios (e.g., Pd(PPh₃)₄ vs. PdCl₂) via Design of Experiments (DoE) to maximize turnover .

Q. How does this compound serve as a building block in medicinal chemistry?

The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation, while the Boc group allows selective deprotection to generate free amines for further derivatization. Applications include:

- Proteolysis-targeting chimeras (PROTACs) : Linker optimization for E3 ligase recruitment.

- Kinase inhibitors : Structural mimicry of ATP-binding domains .

Q. What advanced spectroscopic techniques characterize dynamic conformational changes in this compound?

- Dynamic NMR (DNMR) : Resolves chair-flipping in cyclohexane rings at low temperatures.

- Variable-temperature (VT) studies : Quantify energy barriers for rotational isomerism.

- 2D NOESY : Maps spatial proximity of trans-ethynyl and carbamate groups .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.